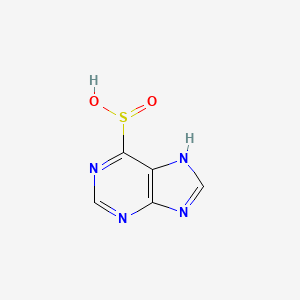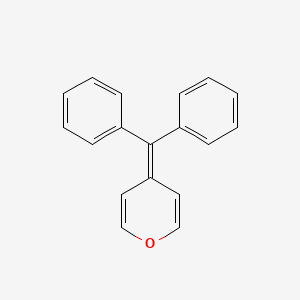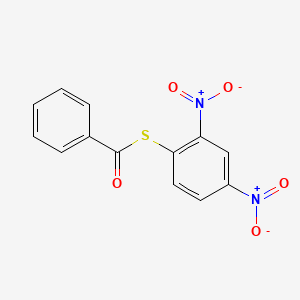
Benzenecarbothioic acid, S-(2,4-dinitrophenyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenecarbothioic acid, S-(2,4-dinitrophenyl) ester is a chemical compound with the molecular formula C13H8N2O5S It is known for its unique structure, which includes a benzenecarbothioic acid moiety and a 2,4-dinitrophenyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioic acid, S-(2,4-dinitrophenyl) ester typically involves the reaction of benzenecarbothioic acid with 2,4-dinitrophenyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the esterification process. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
Benzenecarbothioic acid, S-(2,4-dinitrophenyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of corresponding amines.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the 2,4-dinitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Benzenecarbothioic acid, S-(2,4-dinitrophenyl) ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Benzenecarbothioic acid, S-(2,4-dinitrophenyl) ester involves its interaction with molecular targets through its reactive functional groups. The ester group can undergo hydrolysis to release the active benzenecarbothioic acid, which can then interact with various biological molecules. The 2,4-dinitrophenyl group can also participate in redox reactions, influencing cellular processes and pathways .
類似化合物との比較
Similar Compounds
Benzenecarbothioic acid: Lacks the 2,4-dinitrophenyl ester group, making it less reactive in certain chemical reactions.
2,4-Dinitrophenylhydrazine: Contains a hydrazine group instead of the benzenecarbothioic acid moiety, leading to different reactivity and applications.
Thiobenzoic acid: Similar to benzenecarbothioic acid but without the ester linkage, affecting its chemical behavior.
Uniqueness
Benzenecarbothioic acid, S-(2,4-dinitrophenyl) ester is unique due to the combination of the benzenecarbothioic acid and 2,4-dinitrophenyl ester groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
35539-24-3 |
|---|---|
分子式 |
C13H8N2O5S |
分子量 |
304.28 g/mol |
IUPAC名 |
S-(2,4-dinitrophenyl) benzenecarbothioate |
InChI |
InChI=1S/C13H8N2O5S/c16-13(9-4-2-1-3-5-9)21-12-7-6-10(14(17)18)8-11(12)15(19)20/h1-8H |
InChIキー |
YJAOIWVTRCPLCW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane](/img/structure/B14686554.png)
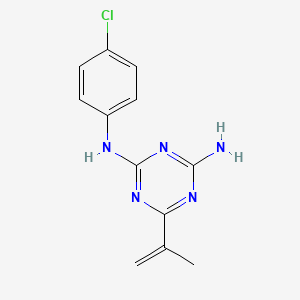
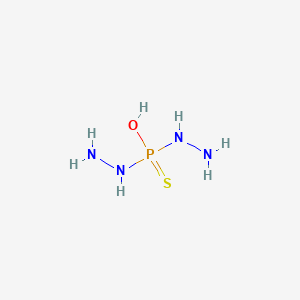

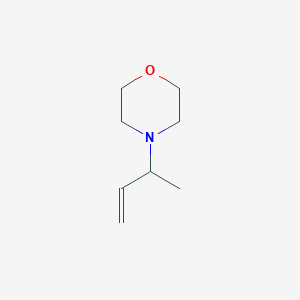

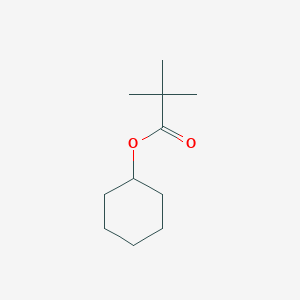
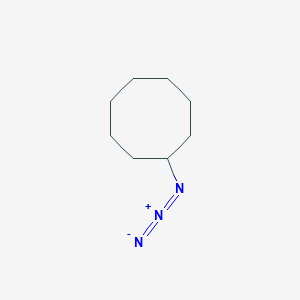
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulfonyl]-4,5-dimethylphenyl]amino]-9,10-dioxo-](/img/structure/B14686601.png)
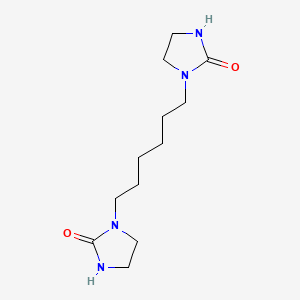
![1,1'-[1,4-Phenylenebis(oxy)]bis(4-isocyanatobenzene)](/img/structure/B14686624.png)
